molecular formula C16H15NO4S B4418833 METHYL 4-(2,3-DIHYDRO-1H-ISOINDOLE-2-SULFONYL)BENZOATE

METHYL 4-(2,3-DIHYDRO-1H-ISOINDOLE-2-SULFONYL)BENZOATE

Cat. No.: B4418833
M. Wt: 317.4 g/mol
InChI Key: FQSMBTDJGGLLGJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate is a methyl benzoate ester substituted at the para-position with a 2-sulfonyl-2,3-dihydro-1H-isoindole moiety.

Properties

IUPAC Name

methyl 4-(1,3-dihydroisoindol-2-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)12-6-8-15(9-7-12)22(19,20)17-10-13-4-2-3-5-14(13)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSMBTDJGGLLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

  • Target Compound: Features a 2-sulfonyl-2,3-dihydro-1H-isoindole group.
  • Compounds (C1–C7): Methyl benzoates with quinoline-piperazine-carbonyl substituents. These derivatives combine aromatic quinoline moieties with piperazine linkers, offering planar aromatic systems and basic nitrogen atoms for interaction with biological targets .
  • Compounds (I-6230, I-6232, etc.): Ethyl benzoates substituted with pyridazine, methylisoxazole, or related heterocycles via phenethylamino, thio, or ether linkages.

Physicochemical and Spectral Properties

A comparative table of key analogs is provided below:

Compound Name/ID Substituent Group Molecular Formula* Physical State Spectral Data
Target Compound 2-Sulfonyl-2,3-dihydro-1H-isoindole C${16}$H${15}$NO$_4$S Not reported Not available
C1 () 4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl C${28}$H${23}$N$3$O$3$ Yellow solid $ ^1H $ NMR, HRMS
I-6230 () 4-(Pyridazin-3-yl)phenethylamino C${21}$H${20}$N$4$O$2$ Not reported Not available
I-6373 () 4-(3-Methylisoxazol-5-yl)phenethylthio C${20}$H${18}$N$2$O$3$S Not reported Not available

*Molecular formulas calculated from structural descriptors.

Biological Activity

Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₅N₁O₄S
  • SMILES : COC(c(cc1)ccc1S(N(C1)Cc2c1cccc2)(=O)=O)=O
  • Molecular Weight : 315.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The sulfonyl group in the structure is significant for its potential to form hydrogen bonds with biological macromolecules, which may influence enzyme activity and receptor binding.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been shown to affect key signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells. In a study assessing its effects on murine liver cell lines, the compound demonstrated significant growth inhibition at concentrations around 10 µM without adversely affecting healthy cells .

Case Studies

  • Growth Inhibition in Cancer Cell Lines :
    • A study highlighted the compound's ability to inhibit the growth of various cancer cell lines. This was assessed through dose-response experiments where the compound was tested against both tumorigenic and non-tumorigenic cells.
    • Results showed a marked decrease in viability in cancer cells while maintaining cell viability in normal cells .
  • Cell Migration and Metastasis :
    • Further investigations revealed that this compound could inhibit cancer cell motility, suggesting a potential role in preventing metastasis.
    • Changes in levels and localization of phosphoproteins were quantified, shedding light on the underlying mechanisms of action .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMechanismBiological Activity
This compoundEnzyme inhibitionAnticancer properties
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamideEnzyme inhibitionAntimicrobial and anticancer properties
Thalidomide derivativesGrowth inhibitionSelective targeting of tumorigenic cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 4-(2,3-DIHYDRO-1H-ISOINDOLE-2-SULFONYL)BENZOATE
Reactant of Route 2
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METHYL 4-(2,3-DIHYDRO-1H-ISOINDOLE-2-SULFONYL)BENZOATE

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